molecular formula C22H47ClN2O B1580498 (Hexadecylamidopropyl)trimethylammonium chloride CAS No. 51277-96-4

(Hexadecylamidopropyl)trimethylammonium chloride

Cat. No.: B1580498
CAS No.: 51277-96-4
M. Wt: 391.1 g/mol
InChI Key: IREAODMQYCOAGP-UHFFFAOYSA-N
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Description

(Hexadecylamidopropyl)trimethylammonium chloride: is a quaternary ammonium compound widely used in the cosmetic industry. It is known for its antistatic and hair conditioning properties, making it a popular ingredient in hair care products. The compound helps reduce static charge by neutralizing the electrical charge on the hair surface, making hair easier to comb and enhancing its volume and sheen .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Hexadecylamidopropyl)trimethylammonium chloride is synthesized through a reaction involving palmitic acid and 3-(trimethylammonio)propylamine. The reaction typically occurs in the presence of a solvent such as propylene glycol. The process involves the amidation of palmitic acid with 3-(trimethylammonio)propylamine, followed by quaternization with methyl chloride to form the final product .

Industrial Production Methods: In industrial settings, the production of palmitamidopropyltrimonium chloride involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is often formulated as a solution in propylene glycol to facilitate its incorporation into cosmetic formulations .

Chemical Reactions Analysis

Types of Reactions: (Hexadecylamidopropyl)trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various anionic compounds to form stable salts. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions:

Scientific Research Applications

Chemistry: In chemistry, palmitamidopropyltrimonium chloride is used as a surfactant and emulsifier. It helps stabilize emulsions and enhances the viscosity of formulations, making it valuable in the preparation of various cosmetic and personal care products .

Biology and Medicine: In biological and medical research, the compound is studied for its potential antimicrobial properties. It is used in formulations designed to reduce microbial contamination on surfaces and in personal care products .

Industry: In the industrial sector, palmitamidopropyltrimonium chloride is used in textile treatments to reduce static charge and improve the handling of fabrics. It is also employed in the formulation of antiperspirants and deodorants to reduce staining on textiles .

Mechanism of Action

(Hexadecylamidopropyl)trimethylammonium chloride exerts its effects primarily through its quaternary ammonium group. This group interacts with negatively charged surfaces, such as hair and fabric fibers, neutralizing their charge and reducing static electricity. The compound’s conditioning properties are attributed to its ability to form a thin film on the hair surface, which enhances smoothness and manageability .

Comparison with Similar Compounds

    Stearamidopropyltrimonium chloride: Similar in structure but derived from stearic acid. It also functions as a conditioning agent and antistatic agent in hair care products.

    Behentrimonium chloride: Another quaternary ammonium compound used in hair conditioners and fabric softeners.

Uniqueness: (Hexadecylamidopropyl)trimethylammonium chloride is unique due to its specific fatty acid chain length (palmitic acid) and its ability to provide a balance of conditioning and antistatic properties. Its compatibility with a wide range of surfactants and its effectiveness in both hair care and textile applications make it a versatile ingredient .

Properties

IUPAC Name

3-(hexadecanoylamino)propyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N2O.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)23-20-18-21-24(2,3)4;/h5-21H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREAODMQYCOAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885949
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51277-96-4
Record name Palmitamidopropyltrimonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51277-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitamidopropyltrimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051277964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxohexadecyl)amino]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (hexadecylamidopropyl)trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITAMIDOPROPYLTRIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2U96D202F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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